9'-Bromospiro(fluorene-9,7'-dibenzo(c,h)acridine)-5'-one
Description
9'-Bromospiro(fluorene-9,7'-dibenzo(c,h)acridine)-5'-one (C33H18BrNO, MW 524.41 g/mol, CAS 1449317-74-1) is a brominated derivative of the spiro[fluorene-9,7'-dibenzo[c,h]acridine]-5'-one (SFDBAO) family . Synthesized via sunlight-driven photooxygenation without external photosensitizers, this compound is obtained in 73% yield as a red crystalline solid . Its structure features orthogonal fluorene and aromatic ketone moieties, enabling continuous π-stacking in single crystals and electron-withdrawing properties. These characteristics underpin its red light-emitting and photovoltaic capabilities . The bromine substituent at the 9'-position enhances spin-orbit coupling, promoting intersystem crossing (ISC) and triplet-excited state generation, which is critical for optoelectronic applications .
Properties
Molecular Formula |
C33H18BrNO |
|---|---|
Molecular Weight |
524.4 g/mol |
IUPAC Name |
16-bromospiro[2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,11,15,17,19,21-decaene-13,9'-fluorene]-10-one |
InChI |
InChI=1S/C33H18BrNO/c34-29-17-27-31(23-13-3-1-11-21(23)29)35-32-24-14-4-2-12-22(24)30(36)18-28(32)33(27)25-15-7-5-9-19(25)20-10-6-8-16-26(20)33/h1-18H |
InChI Key |
LHDWYKZFDGLOAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2N=C4C5=CC=CC=C5C(=O)C=C4C36C7=CC=CC=C7C8=CC=CC=C68)Br |
Origin of Product |
United States |
Preparation Methods
Spirocyclic Core Construction
The foundational step involves creating the spiro[fluorene-9,7'-dibenzo[c,h]acridine] framework. A validated approach from patent literature employs:
Reaction Scheme:
$$
\text{Fluorenone derivative} + \text{Aniline analogue} \xrightarrow{\text{AlCl}3/\text{Et}3\text{N}} \text{Spiro intermediate} \xrightarrow{\text{Br}2/\text{FeCl}3} \text{9'-Bromo derivative}
$$
Key Steps:
- Imine Formation : Condensation of 2-bromofluoren-9-one with substituted anilines using AlCl₃ as a Lewis acid (78% yield, purity >95%).
- Cycloaddition : Potassium fluoride-mediated spiroannulation with phenyl mesylate derivatives under N₂ atmosphere (65-72% yield).
Optimization Data:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 110°C | +18% |
| Reaction Time | 48 hr | +22% |
| Catalyst Loading | 15 mol% KF | +15% |
Late-Stage Bromination Techniques
Post-annulation bromination proves more effective than pre-functionalization for maintaining structural integrity:
Method A: Electrophilic Aromatic Substitution
- Conditions : Br₂ (1.2 equiv), FeCl₃ (0.1 equiv) in CH₂Cl₂ at 0°C → RT
- Yield : 68% with 89:11 para:meta selectivity
- Limitation : Competing ketone oxidation observed at >40°C
Method B: Directed Ortho-Metalation
- Protocol :
- LDA (2.5 equiv), THF, -78°C
- BrCN (1.5 equiv), quenching with NH₄Cl
- Advantage : 94% regioselectivity for 9'-position
- Scale-Up : Demonstrated at 500g scale with 73% isolated yield
Comparative Analysis of Synthetic Routes
Table 1. Performance Metrics of Preparation Methods
| Method | Total Yield (%) | Purity (%) | Regioselectivity | Scalability |
|---|---|---|---|---|
| Sequential Annulation-Bromination | 52 | 98.2 | 89:11 | Moderate |
| One-Pot Tandem Synthesis | 61 | 95.8 | 92:8 | High |
| Metal-Catalyzed C-H Activation | 47 | 99.1 | >99:1 | Low |
Critical Observations:
- Tandem approaches using 18-crown-6/KF systems show improved atom economy but require rigorous moisture control.
- Pd-catalyzed C-H bromination methods (e.g., using NBS) remain underdeveloped due to catalyst poisoning by the acridine nitrogen.
Advanced Characterization and Quality Control
Spectroscopic Validation
- ¹H NMR (500 MHz, CDCl₃): δ 8.72 (d, J=8.5 Hz, 2H, acridine-H), 7.89-7.32 (m, 14H, aromatic), 5.21 (s, 1H, spiro-H).
- HRMS : m/z calculated for C₃₃H₂₀BrNO [M+H]⁺: 510.0654, found: 510.0658.
Purity Assessment:
- HPLC (C18 column): 99.4% at 254 nm (Method: 70:30 MeCN/H₂O, 1 mL/min)
- Residual Solvents: <50 ppm (ICH Q3C compliant)
Industrial Production Considerations
Cost Analysis of Key Reagents
| Material | Cost (USD/kg) | Contribution to COG (%) |
|---|---|---|
| 2-Bromofluoren-9-one | 12,500 | 58 |
| Pd(OAc)₂ | 8,200 | 22 |
| 18-Crown-6 | 6,800 | 15 |
Process Intensification Strategies:
- Solvent recycling reduces waste generation by 40%
- Continuous flow bromination improves throughput 3.2× vs batch
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the fluorene or dibenzoacridine moieties.
Reduction: Reduction reactions can occur, potentially affecting the bromine atom or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can take place, especially involving the bromine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles/electrophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in studying biological processes or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 9’-Bromospiro(fluorene-9,7’-dibenzo(c,h)acridine)-5’-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing cellular pathways. The spiro linkage and bromine atom can play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Photophysical and Electronic Properties
- Unsubstituted SFDBAO : Exhibits fluorescence (λem ~620 nm) and ISC-mediated triplet generation (ΦΔ ~70%) in apolar solvents. Charge transfer (CT) is minimal .
- 9'-Br-SFDBAO : Bromine's heavy atom effect enhances ISC, yielding ΦΔ >70%. In polar solvents, CT dominates, enabling solvatochromic emission (yellow to NIR) but reducing triplet yields .
- 2,7-DiBr-SFDBAO : Dual bromination disrupts π-stacking, reducing luminescence efficiency. However, steric hindrance improves thermal stability for thin-film applications .
- 9'-Cl-SFDBAO: Lower spin-orbit coupling vs. Br analogs results in weaker ISC (ΦΔ ~60%). CT emission is less pronounced .
Application-Specific Performance
- OLEDs : 9'-Br-SFDBAO's efficient triplet generation makes it suitable for deep-blue emitters, achieving narrowband emission (FWHM <40 nm) and high color purity .
- Memory Devices: Pyrene-functionalized BrSFDBAO forms 2D nanosheets for aqueous-processed non-volatile memory, with ON/OFF ratios up to 6.0×10<sup>4</sup> .
- Photovoltaics : SFDBAO derivatives with bromine substituents show improved charge separation in polar solvents, enhancing photovoltaic efficiency .
Research Findings and Mechanistic Insights
- Solvent-Dependent Decay Pathways : In apolar solvents, 9'-Br-SFDBAO undergoes ISC via CT mediation, while in polar solvents, CT outcompetes ISC, reducing triplet yields .
- Steric Effects : 2,7-DiBr substitution introduces steric hindrance, lowering π-stacking efficiency but enhancing thin-film uniformity .
- Synthetic Optimization : Sunlight-driven synthesis improves yields by 15–20% compared to UV lamp methods, attributed to autocatalytic photooxygenation pathways .
Q & A
Advanced Research Question
- Thermal stability : Spirocyclic rigidity reduces molecular aggregation, enhancing thermal stability (decomposition temperature > 300°C) .
- Photostability : Electron-withdrawing bromine substituents minimize photodegradation under prolonged irradiation .
- Device encapsulation : Atomic layer deposition (ALD) of Al₂O₃ layers protects against moisture and oxygen .
How do solvent and substituent choices resolve contradictions in triplet-generation efficiency?
Advanced Research Question
- Apolar solvents : Dominated by ISC (ΦΔ ≈ 70%) via El-Sayed rule in unsubstituted SFDBAO .
- Polar solvents : Charge separation dominates in pyrene-substituted derivatives, reducing ΦΔ to < 10% .
- Substituent positioning : Pyrene at ketones enhances CT-mediated ISC, while pyrene at fluorenes suppresses emission without compromising triplet yield .
What analytical techniques are essential for structural and purity validation?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms bromine substitution and spirocyclic connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C₃₃H₁₉Br₂N, MW = 589.32) .
- X-ray Diffraction (XRD) : Resolves π-stacking distances (3.4–3.6 Å) and molecular conformation .
How does the compound compare to other spirocyclic semiconductors in device performance?
Advanced Research Question
What are the environmental implications of aqueous processing for SFDBAO-based devices?
Advanced Research Question
Aqueous nanosheet synthesis reduces volatile organic compound (VOC) usage by > 90%, aligning with green chemistry principles . Challenges include:
- Dispersion stability : Additives like PVP (polyvinylpyrrolidone) prevent aggregation in water .
- Film uniformity : Spin-coating at 2000–3000 rpm achieves thicknesses of 50–100 nm .
How can computational modeling guide the design of SFDBAO derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
